Kaempferol-3-rhamnoglucoside-7-glucoside
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Overview
Description
Kaempferol-3-rhamnoglucoside-7-glucoside is a natural flavonoid glycoside isolated from the leaves of Eugenia uniflora . This compound is known for its anti-inflammatory activities, which are attributed to its ability to inhibit prostaglandin synthesis . It has a molecular formula of C33H40O20 and a molecular weight of 756.66 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kaempferol-3-rhamnoglucoside-7-glucoside can be synthesized through enzymatic hydrolysis of its glycosides. The enzymatic hydrolysis involves the use of β-glucosidase and α-L-rhamnosidase to convert kaempferol glycosides into kaempferol . This method is environmentally friendly and efficient, providing high yields of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from natural sources such as the leaves of Eugenia uniflora. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Kaempferol-3-rhamnoglucoside-7-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Kaempferol-3-rhamnoglucoside-7-glucoside has a wide range of scientific research applications, including:
Mechanism of Action
Kaempferol-3-rhamnoglucoside-7-glucoside exerts its effects through various molecular targets and pathways. It inhibits the phosphorylation of PI3K and AKT, thereby protecting cells from inflammatory injury . It also modulates several proinflammatory signaling pathways, including the nuclear factor kappa B (NF-kB), p38 mitogen-activated protein kinases (p38MAPK), and β-catenin cascade . Additionally, it has been shown to inhibit the replication of certain viruses and reduce tumor cell growth by modulating cell cycle proteins and inducing apoptosis .
Comparison with Similar Compounds
Kaempferol-3-rhamnoglucoside-7-glucoside is unique due to its specific glycoside structure, which imparts distinct biological activities. Similar compounds include:
Kaempferol-7-O-glucoside: Known for its strong HIV-1 reverse transcriptase inhibitory activity.
Kaempferol-3-O-rhamnoside: Exhibits significant antioxidant and anti-inflammatory activities.
Kaempferol-3-O-rutinoside: Shows high antiproliferative effects on various cancer cell lines.
These compounds share similar flavonoid structures but differ in their glycoside moieties, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(1R,2S,3R,4R)-1,2,3,4-tetrahydroxypentyl]oxan-2-yl]oxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38O19/c1-9(33)17(36)20(39)23(42)28-24(43)22(41)26(45)31(49-28)50-29-19(38)16-13(35)6-12(46-30-25(44)21(40)18(37)15(8-32)48-30)7-14(16)47-27(29)10-2-4-11(34)5-3-10/h2-7,9,15,17-18,20-26,28,30-37,39-45H,8H2,1H3/t9-,15-,17-,18-,20+,21+,22+,23-,24+,25-,26-,28-,30?,31?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTNVROUKPTERI-OLYJACQVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]([C@H]([C@@H]1[C@H]([C@@H]([C@H](C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38O19 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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